molecular formula C9H7BrS B3420626 4-bromo-2-methyl-1-benzothiophene CAS No. 197145-42-9

4-bromo-2-methyl-1-benzothiophene

Cat. No.: B3420626
CAS No.: 197145-42-9
M. Wt: 227.12 g/mol
InChI Key: IZODSUFCILVMFN-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-benzothiophene is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of a bromine atom at the 4-position and a methyl group at the 2-position on the benzothiophene ring makes this compound unique. Benzothiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .

Safety and Hazards

Benzothiophene has a GHS labelling with a signal word “Warning” and hazard statements H302, H411 . Precautionary statements include P264, P270, P273, P301+P312, P330, P391, P501 . It has a flash point of 110 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-bromo-2-methyl-1-benzothiophene involves the bromination of 2-methylbenzothiophene. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Another method involves the use of aryne intermediates. This approach starts with o-silylaryl triflates and alkynyl sulfides, which react to form the benzothiophene scaffold.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

Scientific Research Applications

4-Bromo-2-methyl-1-benzothiophene has several scientific research applications:

    Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-1-benzothiophene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiophene ring can influence the compound’s binding affinity and selectivity towards these targets. In materials science, the compound’s electronic properties are crucial for its function as a semiconductor or conductive material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-1-benzothiophene is unique due to the specific positioning of the bromine and methyl groups on the benzothiophene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

4-bromo-2-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZODSUFCILVMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197145-42-9
Record name 4-bromo-2-methyl-1-benzothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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